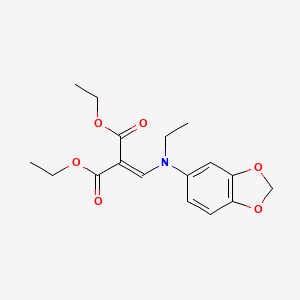

Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate

CAS No.: 32953-23-4

Cat. No.: VC18423089

Molecular Formula: C17H21NO6

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32953-23-4 |

|---|---|

| Molecular Formula | C17H21NO6 |

| Molecular Weight | 335.4 g/mol |

| IUPAC Name | diethyl 2-[[1,3-benzodioxol-5-yl(ethyl)amino]methylidene]propanedioate |

| Standard InChI | InChI=1S/C17H21NO6/c1-4-18(12-7-8-14-15(9-12)24-11-23-14)10-13(16(19)21-5-2)17(20)22-6-3/h7-10H,4-6,11H2,1-3H3 |

| Standard InChI Key | MJPSXFFZUVDQND-UHFFFAOYSA-N |

| Canonical SMILES | CCN(C=C(C(=O)OCC)C(=O)OCC)C1=CC2=C(C=C1)OCO2 |

Introduction

Chemical Identity and Structural Characteristics

The compound belongs to the class of malonic acid esters, characterized by the presence of a methylenedioxybenzene (1,3-benzodioxole) moiety linked to a malonate ester framework. Its molecular formula is C₁₇H₂₁NO₆, with a molar mass of 335.35 g/mol . Key structural features include:

-

Methylenedioxy group: A fused oxygen-containing ring at the 3,4-positions of the benzene ring, enhancing electron density and influencing reactivity.

-

N-Ethyl substituent: An ethyl group attached to the nitrogen atom of the aniline moiety, modulating steric and electronic properties.

-

Diethyl malonate backbone: A malonic acid derivative esterified with ethanol, providing sites for nucleophilic substitution or condensation reactions.

Table 1: Physicochemical Properties of Diethyl ((N-Ethyl-3,4-(Methylenedioxy)Anilino)Methylene)Malonate

| Property | Value | Source |

|---|---|---|

| Density | 1.237 ± 0.06 g/cm³ (predicted) | |

| Boiling Point | 418.2 ± 45.0 °C (predicted) | |

| pKa | 0.08 ± 0.70 (predicted) | |

| Molecular Weight | 335.35 g/mol |

Synthesis and Manufacturing

The synthesis of this compound typically involves multi-step reactions, starting from precursor molecules such as N-ethyl-3,4-(methylenedioxy)aniline (NEBA). A patented method for producing NEBA (CAS 131807-57-3) provides insights into its industrial synthesis :

Preparation of N-Ethyl-3,4-(Methylenedioxy)Aniline

-

Nitration: Piperonyl cyclonene reacts with dilute nitric acid (20 wt%) containing a dispersing agent (alkyl naphthalene sulfonic acid, 1–2 wt%) at 55–70°C for 5–6 hours .

-

Hydrogenation: The nitration product undergoes catalytic hydrogenation using a Cu/Raney Ni catalyst in absolute ethanol at 1.5–2.0 MPa and 70°C for 2–3 hours .

-

Thermal Reaction: Post-hydrogenation, the mixture is heated to 140–180°C for 10 hours to yield NEBA .

Condensation with Diethyl Malonate

NEBA is subsequently reacted with diethyl malonate under basic or acidic conditions to form the final product. The methylene group bridging the aniline nitrogen and malonate ester is introduced via a condensation reaction, often facilitated by dehydrating agents such as phosphorus oxychloride or acetic anhydride.

Applications in Pharmaceutical Synthesis

Diethyl ((N-ethyl-3,4-(methylenedioxy)anilino)methylene)malonate serves as a critical intermediate in the synthesis of quinazoline derivatives, which exhibit antimicrobial and central nervous system (CNS)-modulating activities . Notable applications include:

Oxolinic Acid Production

The compound is a precursor to oxolinic acid, a quinolone antibiotic used to treat urinary tract infections. The malonate group enables cyclization reactions to form the quinazoline core .

Gastrointestinal Therapeutics

Derivatives of this compound have been investigated for treating gastrointestinal disorders, leveraging the methylenedioxy group’s ability to interact with serotonin receptors .

Stability and Reactivity

Thermal Stability

The predicted boiling point of 418.2°C suggests moderate thermal stability, suitable for high-temperature reactions in organic synthesis .

Acid-Base Behavior

The pKa of 0.08 indicates weak acidity, likely associated with the malonate ester’s α-hydrogens. This property facilitates deprotonation under basic conditions, enabling nucleophilic attacks or further functionalization .

Future Research Directions

-

Green Synthesis: Developing solvent-free or catalytic methods to improve yield and reduce waste.

-

Biological Screening: Expanding pharmacological studies to explore anticancer or antiviral potentials.

-

Computational Modeling: Using DFT calculations to predict reaction pathways and optimize synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume